molecular formula C8H5NO3S B041130 3-(2-Thienyl)-5-isoxazolecarboxylic Acid CAS No. 204910-49-6

3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Cat. No. B041130
CAS RN: 204910-49-6
M. Wt: 195.2 g/mol
InChI Key: ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and related compounds involves several key methods. One approach includes the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, leading to the formation of 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, which can be further converted into 5-(2-Thienyl)isoxazole-3-carbonitrile through the action of acetic anhydride in pyridine (Potkin, Petkevich, & Kurman, 2011). Another relevant synthesis involves the isoxazole-isoxazole isomerization to produce isoxazole-4-carboxylic acid derivatives (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

The molecular structure of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and its derivatives has been explored through various methods. Studies include the X-ray structural analysis to confirm the stereo structure of related compounds, which indicates the intricacies of their molecular framework (Vasilin, Lukina, Stroganova, & Krapivin, 2014).

Chemical Reactions and Properties

3-(2-Thienyl)-5-isoxazolecarboxylic Acid participates in a variety of chemical reactions. It can undergo heterocyclization to form 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles, demonstrating its reactivity towards the formation of complex heterocyclic systems (Potkin, Petkevich, & Kurman, 2011).

Physical Properties Analysis

The physical properties of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceutical development. Detailed structural and spectroscopic studies, including FT-IR, FT-Raman, and DFT calculations, provide insight into their electronic structure and spectral features (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Chemical Properties Analysis

The chemical properties of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, such as its reactivity with other compounds, acidity, and potential for forming coordination polymers, have been explored. Coordination polymers based on isophthalic acid derivatives demonstrate the compound's ability to participate in complex formation and highlight its potential in the development of materials with unique photoluminescent properties (Kan, Ma, Liu, & Yang, 2012).

Scientific Research Applications

  • Corrosion Inhibition : Thiadiazole derivatives, including those related to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, have been studied for their corrosion inhibitory effects on mild steel in acidic mediums. These compounds show significant potential as corrosion inhibitors due to their adsorption properties (Lebrini et al., 2005).

  • Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds, including thieno[2,3-f]isoindoles, utilizing derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. These compounds are of interest for further transformations and potential bioscreening (Obushak et al., 2020).

  • Liquid-Crystalline Complexes : Derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid have been used in the synthesis of novel supramolecular liquid-crystalline complexes. These have potential applications in materials science, particularly in the development of new liquid crystal materials (Tso et al., 1998).

  • Antileukemic Activity : Studies have evaluated the antileukemic activity of certain derivatives, showing promising results in this domain. These findings could have implications for the development of new cancer treatments (Ladurée et al., 1989).

  • Synthesis of Isoxazoles : Research on the synthesis of 3-substituted 5-(2-thienyl)isoxazoles has been conducted. These compounds have potential applications in various fields of organic chemistry (Potkin et al., 2011).

  • In Vitro Immunomodulatory Effects : Certain derivatives have been studied for their in vitro immunomodulatory effects. These compounds could be useful in further research for developing novel functional drugs (Drynda et al., 2014).

  • Anti-Inflammatory Drugs Synthesis : The synthesis of novel thienyl-pyrazole carboxamides using derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid has been investigated. These compounds show potential as anti-inflammatory drugs (Kumar et al., 2018).

  • Computational Study of Immunological Activity : Computational studies have been conducted on certain semicarbazides and thiosemicarbazides derived from 3-(2-Thienyl)-5-isoxazolecarboxylic Acid to understand their immunological activity, providing insights into structure-activity relationships (Mączyński et al., 2008).

Safety And Hazards

The safety data sheet for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed for recent advances in their synthesis . This suggests potential future directions for the development and application of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and related compounds.

properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)-5-isoxazolecarboxylic Acid

CAS RN

204910-49-6
Record name 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid
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